molecular formula C6H8N2S2 B1268842 2,4-Bis(methylthio)pyrimidine CAS No. 5909-26-2

2,4-Bis(methylthio)pyrimidine

Cat. No. B1268842
CAS RN: 5909-26-2
M. Wt: 172.3 g/mol
InChI Key: KXUITROLMFEFNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of thiouronium salts with different nitriles or the reaction of bis(methylthio)methylene malononitrile with amines. For example, the synthesis of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines involves the treatment of bis(methylthio) methylene malononitrile with 2-amino pyridine, indicating a method that could potentially be adapted for the synthesis of 2,4-bis(methylthio)pyrimidines through similar intermediates (Vartale et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2,4-bis(acylamino)pyrimidines, has been extensively studied. These studies reveal the importance of nitrogen in the heterocyclic ring for the stability of various conformers and the role of substituents in determining the molecule's physical and chemical properties. Computational modeling supports these findings, highlighting the complex interplay between structural factors and their influence on the aggregation and interaction of pyrimidine molecules (Ośmiałowski et al., 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, leading to the synthesis of complex heterocycles and polyimides. For instance, reactions involving 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one demonstrate the versatility of methylthio pyrimidines in generating a wide array of heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry. Such reactions underscore the reactivity of the methylthio groups and their utility in constructing complex molecular architectures (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical characteristics, are significantly influenced by their molecular structure. For example, polyimides derived from pyrimidine and pyridine monomers exhibit excellent solubility, high thermal stability, and unique optical properties, making them suitable for applications requiring materials with specific mechanical and thermal characteristics (Wang et al., 2015).

Scientific Research Applications

Synthesis and Potential as Antioxidants

A significant application of 2,4-Bis(methylthio)pyrimidine derivatives is in the synthesis of potent antioxidant agents. For instance, 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine shows promising antioxidant properties. This compound is synthesized from bis(methylthio)methylene malononitrile, demonstrating the potential of 2,4-Bis(methylthio)pyrimidine derivatives in creating valuable antioxidant agents (Vartale et al., 2016).

Role in Supramolecular Chemistry

2,4-Bis(methylthio)pyrimidine derivatives play a crucial role in supramolecular chemistry. Their ability to form multiple hydrogen bonds and their conformational preferences make them suitable for studying intermolecular interactions and self-assembly processes. This has been demonstrated through a range of techniques including X-ray diffraction, NMR spectral methods, and DFT studies (Ośmiałowski et al., 2012).

Antitumor Activity

2,4-Bis(methylthio)pyrimidine derivatives have been investigated for their antitumor activities. For example, derivatives synthesized through reactions involving bis(methylthio)methylene malononitrile have shown promising results in inhibiting the growth of tumor cells (Rosowsky et al., 1981).

Antibacterial Applications

Some derivatives of 2,4-Bis(methylthio)pyrimidine exhibit antibacterial properties. The synthesis of novel heterocyclic compounds containing pyrimido-pyrimidine moiety, derived from 2,4-bis(methylthio)pyrimidine, has been shown to possess antibacterial activity. These findings highlight the potential of these compounds in the development of new antibacterial drugs (Waghmare et al., 2012).

In-vitro Anti-inflammatory Activity

2,4-Bis(methylthio)pyrimidine derivatives have also been synthesized and evaluated for their potential in-vitro anti-inflammatory activity. Studies have shown that some of these compounds exhibit significant anti-inflammatory effects, suggesting their possible use in the development of anti-inflammatory medications (Gondkar et al., 2013).

Safety And Hazards

BMP is classified under GHS07 and has the signal word "Warning" . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for BMP are not explicitly mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that BMP and its derivatives could have potential applications in the development of new anti-inflammatory agents.

properties

IUPAC Name

2,4-bis(methylsulfanyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUITROLMFEFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344713
Record name Pyrimidine, 2,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(methylthio)pyrimidine

CAS RN

5909-26-2
Record name Pyrimidine, 2,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
ME Angiolelli, AL Casalnuovo, TP Selby - Synlett, 2000 - thieme-connect.com
Benzylzinc reagents undergo palladium-catalyzed crosscoupling reactions with methylthio-substituted N-heterocycles in moderate to good yields. 2-(Methylthio) pyrimidines are …
Number of citations: 54 www.thieme-connect.com
L Strekowski, D Harden, RA Watson - Synthesis, 1988 - thieme-connect.com
6-Substituted 2, 4-bis (methylthio) pyrimidines 5 are obtained in the reaction of (i) 5-bromo-2, 4-bis (methylthio) pyrimidine (1) with aryllithium and heteroaryllithium reagents, followed by …
Number of citations: 12 www.thieme-connect.com
L Strekowski, R Watson - The Journal of Organic Chemistry, 1986 - ACS Publications
Compound 4a was treated with DDQ to give 5-bromo-2, 2'-bis (methylthio)-4, 5'-bipyrimidine (6a) as the sole product. On treatment with triethylamine in benzene or sodium methoxide in …
Number of citations: 16 pubs.acs.org
L Strekowski, RA Watson, MA Faunce - Synthesis, 1987 - thieme-connect.com
The addition reaction of 2, 4-bis (methylthio) pyrimidine or 2, 4-dimethoxypyrimidine with organolithium reagents produces unstable 6-substituted 2, 4-bis (methylthio)-5, 6-…
Number of citations: 7 www.thieme-connect.com
AG Martínez, AH Fernández, FM Jiménez… - Tetrahedron, 1996 - Elsevier
N-Tosyl-2- and -3-acetylpyrrols 1 or N-tosyl-2-pyrrolidone 5 were condensed with cyano compounds in the presence of triflic anhydride (Tf 2 O) to yield heteroarylpyrimidines. 2,4-…
Number of citations: 15 www.sciencedirect.com
M Mosrin, N Boudet, P Knochel - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
Two successive regio- and chemoselective magnesiations using TMPMgCl·LiCl and TMP2Mg·2LiCl enable the full functionalization of protected uracils and thiouracils in good to …
Number of citations: 79 pubs.rsc.org
M Hayashi, Y Hisanaga, K Yamauchi… - Synthetic …, 1980 - Taylor & Francis
Preparation of alkyl derivatives of thiouracils and thioxanthines has been carried out by ring cyclization 1 and sulfurization of alkyl derivatives of uracil and xanthines with phosphorus …
Number of citations: 7 www.tandfonline.com
JJ Wade - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Two complementary procedures, each starting from 6‐aminomethyluracil (2), have been used to prepare imidazo[1,5‐c]pyrimidines with a variety of substituents at positions 3, 5, 6, and …
Number of citations: 6 onlinelibrary.wiley.com
AY Hassan, MT Sarg… - Journal of Heterocyclic …, 2020 - Wiley Online Library
As a continuation of our research on developing anticancer agents and based on the proven proprieties of thieno[2,3‐b]pyridines as anticancer, we have designed to synthesize novel …
Number of citations: 18 onlinelibrary.wiley.com
A Kolarovič - Metalation of Azines and Diazines, 2013 - Springer
Pyrimidine and quinazoline structural motifs are abundantly found in naturally occurring compounds, with uracil, thymine, and cytosine being the most prominent representatives. …
Number of citations: 6 link.springer.com

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